N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound is a spirocyclic isoquinoline derivative characterized by a unique spiro[cyclopentane-1,3'-isoquinoline] core. Key structural features include:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-30-13-12-27-24(29)19-7-3-2-6-18(19)22(25(27)10-4-5-11-25)23(28)26-17-8-9-20-21(16-17)32-15-14-31-20/h2-3,6-9,16,22H,4-5,10-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZKHBPULXHWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their distinguishing features are summarized below:
Key Structural and Functional Insights:
Substituent Effects :
- The 2-methoxyethyl group in the target compound may improve pharmacokinetics compared to the cyclohexyl () or sec-butyl () analogs by balancing lipophilicity and solubility .
- The benzodioxin moiety (shared with ’s compound) is associated with enhanced oxidative stability and receptor binding in aromatic systems .
Bioactivity Trends :
- Thiadiazole-containing analogs () often exhibit antimicrobial or kinase inhibitory properties, whereas CGRP antagonists () prioritize oral bioavailability and receptor selectivity .
- The target compound’s carboxamide group is critical for hydrogen bonding, a feature shared with MK-0974’s azabenzimidazolone, which contributes to CGRP receptor affinity .
Synthetic Considerations: Diazonium salt coupling methods () may apply to synthesizing the benzodioxin or isoquinoline moieties, though the spirocyclic core likely requires specialized cyclization strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
